molecular formula C18H15ClN4O4 B2361654 1-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172437-47-6

1-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2361654
CAS RN: 1172437-47-6
M. Wt: 386.79
InChI Key: JPSSDIFFXCRXLR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C18H15ClN4O4 and its molecular weight is 386.79. The purity is usually 95%.
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Scientific Research Applications

Oxidation and Synthesis Capabilities

1-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione, as part of the broader class of triazole derivatives, exhibits a range of oxidation and synthetic capabilities in chemical reactions. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been utilized as an efficient oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, showcasing moderate to good yields at room temperature (Zolfigol et al., 2006).

Antifungal Properties

Compounds within this chemical class, particularly those related to 1,2,4-triazole, have shown potential as antifungal agents. A novel antifungal compound from the 1,2,4-triazole category has been synthesized, with its solubility in various solvents measured to evaluate its pharmacological potential. The findings indicate poor solubility in buffer solutions and hexane but better solubility in alcohols, which could influence its application in biological contexts (Volkova, Levshin, & Perlovich, 2020).

Structural Characterization

The structural characterization of triazole derivatives is crucial for understanding their chemical properties and potential applications. For example, 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has been synthesized and characterized, providing insights into its molecular structure through single-crystal X-ray structure determination, NMR, IR, and UV spectroscopy. Such studies are essential for the development of new compounds with desired chemical and biological properties (Yeo, Azizan, & Tiekink, 2019).

properties

IUPAC Name

3-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O4/c1-26-13-7-12(8-14(9-13)27-2)22-17(24)15-16(18(22)25)23(21-20-15)11-5-3-10(19)4-6-11/h3-9,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSSDIFFXCRXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=C(C=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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